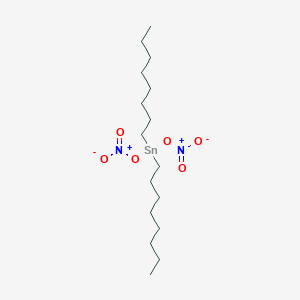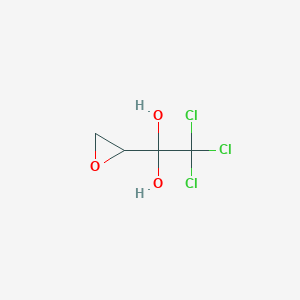
10-Ethyl-9-(2-phenylethenyl)acridin-10-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Ethyl-9-(2-phenylethenyl)acridin-10-ium iodide is a chemical compound belonging to the acridinium family. Acridinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by its unique structure, which includes an ethyl group, a phenylethenyl group, and an acridinium core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethyl-9-(2-phenylethenyl)acridin-10-ium iodide typically involves the reaction of acridine derivatives with ethylating agents and phenylethenyl groups under specific conditions. One common method involves the use of acridine, ethyl iodide, and styrene in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to ensure consistent production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
10-Ethyl-9-(2-phenylethenyl)acridin-10-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions are conducted in suitable solvents with or without catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridinium compounds .
Applications De Recherche Scientifique
10-Ethyl-9-(2-phenylethenyl)acridin-10-ium iodide has several scientific research applications, including:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its unique photophysical properties.
Biology: Employed in cell imaging and as a marker in biological assays.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic agent.
Mécanisme D'action
The mechanism of action of 10-Ethyl-9-(2-phenylethenyl)acridin-10-ium iodide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting its structure and function. This property is exploited in photodynamic therapy, where the compound generates reactive oxygen species upon light activation, leading to cell damage and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10-Methylacridinium iodide
- 9-Phenylacridinium iodide
- 10-Ethylacridinium bromide
Uniqueness
Compared to similar compounds, 10-Ethyl-9-(2-phenylethenyl)acridin-10-ium iodide exhibits unique photophysical properties, making it particularly useful in fluorescence-based applications. Its structure allows for efficient intercalation into DNA, enhancing its potential in therapeutic and diagnostic applications .
Propriétés
Numéro CAS |
60023-03-2 |
|---|---|
Formule moléculaire |
C23H20IN |
Poids moléculaire |
437.3 g/mol |
Nom IUPAC |
10-ethyl-9-(2-phenylethenyl)acridin-10-ium;iodide |
InChI |
InChI=1S/C23H20N.HI/c1-2-24-22-14-8-6-12-20(22)19(21-13-7-9-15-23(21)24)17-16-18-10-4-3-5-11-18;/h3-17H,2H2,1H3;1H/q+1;/p-1 |
Clé InChI |
LMVXGVJUZHHGRE-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C=CC4=CC=CC=C4.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)






![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)

![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)

![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)

